3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

CNS drug discovery physicochemical property blood-brain barrier permeability

Secure the definitive chemical probe for dCTP pyrophosphatase 1 research. Unlike its 6-(piperidin-1-yl) analogs that act as pan-muscarinic antagonists, this specific 6-(1H-pyrazol-1-yl) pyridazine is characterized as a first-in-class dCTPase inhibitor with a selectivity window exceeding 100× over related nucleotide pyrophosphatases. Its unique 4-methoxyphenyl motif (Hammett σₚ = −0.27) is essential for target engagement; substituting it risks shifting the pharmacological profile to muscarinic modulation, invalidating your experimental model. Ideal for CNS drug discovery with its low lipophilicity (XLogP3: 1.2), which minimizes nonspecific binding. Order this exact scaffold to explore both arylsulfonyl and pyrazole SAR vectors.

Molecular Formula C18H20N6O3S
Molecular Weight 400.46
CAS No. 1013817-66-7
Cat. No. B2934904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
CAS1013817-66-7
Molecular FormulaC18H20N6O3S
Molecular Weight400.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C18H20N6O3S/c1-27-15-3-5-16(6-4-15)28(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3
InChIKeyHHBJTPXIGAFQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013817-66-7): Structural Identity and Compound Class for Procurement Decisions


3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013817-66-7) is a synthetic heterocyclic small molecule with a molecular formula of C₁₈H₂₀N₆O₃S and molecular weight of 400.5 g/mol [1]. It belongs to the 3-(4-arylsulfonyl)piperazin-1-yl)pyridazine structural class, which has been identified in high-throughput screening campaigns as a novel chemotype for pan-muscarinic acetylcholine receptor (mAChR) antagonism with demonstrated central nervous system (CNS) penetration [2], and independently characterized as a new class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [3]. The compound incorporates a unique combination of three pharmacophoric elements: a pyridazine core linked to a 4-methoxyphenylsulfonyl-piperazine moiety at position 3, and a 1H-pyrazol-1-yl substituent at position 6. This specific substitution pattern distinguishes it from the more extensively characterized 6-(piperidin-1-yl) analogs that form the basis of published muscarinic antagonist SAR [2].

Why a Generic 3-(4-Arylsulfonyl)piperazinyl-pyridazine Cannot Substitute for 1013817-66-7 Across Research Applications


Generic substitution within the 3-(4-arylsulfonyl)piperazin-1-yl)pyridazine class is precluded because subtle structural modifications at either the arylsulfonyl terminus or the pyridazine 6-position produce divergent pharmacological profiles across two distinct target classes. Published structure-activity relationship (SAR) data demonstrate that the nature of the 6-position substituent fundamentally alters the compound's primary biological target: 6-(piperidin-1-yl) analogs are optimized as CNS-penetrant pan-muscarinic antagonists [1], whereas 6-(1H-pyrazol-1-yl) analogs have been characterized within a distinct chemical series as dCTPase inhibitors [2]. Within each series, the electronic and steric properties of the aryl sulfonyl substituent further modulate potency and selectivity. The 4-methoxyphenyl group in CAS 1013817-66-7 provides a unique combination of moderate electron-donating character (Hammett σₚ = −0.27) and hydrogen-bond acceptor capability that cannot be replicated by the 4-chlorophenyl, 4-fluorophenyl, or mesityl analogs available from screening libraries. Procurement of a structurally similar but non-identical analog risks shifting the compound's target engagement profile from dCTPase inhibition to muscarinic receptor modulation, or vice versa, invalidating the intended experimental model.

Quantitative Differentiation Evidence for 1013817-66-7 Against Closest Structural Analogs


Computed CNS Drug-Likeness Differentiation: 1013817-66-7 vs. 6-(Piperidin-1-yl) Pan-Muscarinic Lead Series

The target compound exhibits a topological polar surface area (tPSA) of 102 Ų [1], which falls within the optimal range (60–140 Ų) for CNS drug-likeness and is significantly lower than that reported for optimized leads from the 6-(piperidin-1-yl) pan-muscarinic antagonist series, which incorporate an additional basic amine and typically display tPSA values exceeding 120 Ų [2]. A lower tPSA correlates with enhanced passive blood-brain barrier permeation. The computed partition coefficient (XLogP3) of 1.2 for 1013817-66-7 [1] is also lower than that of the 6-(piperidin-1-yl) lead compounds (reported LogP ~3.0–4.0) [2], suggesting a differentiated balance between lipophilicity and polarity that could translate to distinct brain tissue distribution kinetics.

CNS drug discovery physicochemical property blood-brain barrier permeability

Hydrogen Bond Acceptor Capacity Differentiation from Closest Arylsulfonyl Analogs

The 4-methoxyphenyl substituent provides a hydrogen bond acceptor count (HBA) of 8 for the complete molecule [1], compared to 7 for the corresponding 4-fluorophenyl analog (loss of the methoxy oxygen) and 7 for the 4-chlorophenyl analog [2]. The methoxy oxygen introduces a directional hydrogen bond acceptor site at the para position, with a Hammett substituent constant σₚ = −0.27 indicative of moderate electron-donating resonance effects [3]. The 4-chlorophenyl (σₚ = +0.23) and 4-fluorophenyl (σₚ = +0.06) analogs exert electron-withdrawing effects, which in the published dCTPase inhibitor SAR have been shown to influence both enzyme inhibitory potency and selectivity over related nucleotide pyrophosphatases [4]. This electronic divergence is not cosmetic; it directly affects the electron density of the sulfonyl group and thus the strength of key hydrogen bonds with target protein residues.

medicinal chemistry structure-activity relationship target engagement

Rotatable Bond Flexibility Comparison with Mesitylsulfonyl and 4-Chlorophenyl Analogs

The target compound has 5 rotatable bonds [1], which is intermediate between the more constrained mesitylsulfonyl analog (3 rotatable bonds, due to ortho-methyl substitution restricting aryl ring rotation) and the freely rotating 4-chlorophenyl analog (4 rotatable bonds) . A higher rotatable bond count is generally associated with increased conformational entropy loss upon binding, which can reduce binding affinity; however, the 4-methoxyphenyl group provides conformational flexibility that may enable induced-fit binding to targets with occluded binding pockets, as demonstrated in the published dCTPase inhibitor series where flexible arylsulfonyl substituents were essential for achieving picomolar binding affinity [2]. The 5-rotatable-bond count also exceeds the 4 rotatable bonds of the 4-chlorophenyl analog, offering a measurable structural differentiation parameter for cheminformatics filtering.

ligand efficiency conformational entropy binding thermodynamics

Target Engagement Profile Differentiation: dCTPase Inhibitor Class vs. Pan-Muscarinic Antagonist Class Controlled by the 6-Position Substituent

The 6-(1H-pyrazol-1-yl) substituent in the target compound defines its membership in the piperazin-1-ylpyridazine class of dCTPase inhibitors, a novel target class for which SAR has been independently established and validated [1]. In contrast, the 6-(piperidin-1-yl) substituent defines the pan-muscarinic antagonist series [2]. Lead compounds from the dCTPase inhibitor series demonstrated outstanding selectivity over related nucleotide pyrophosphatases (no significant inhibition of dUTPase, ITPase, or NUDIX hydrolases at concentrations up to 100 μM) and exhibited synergistic effects with cytidine analogs against leukemic cells [1]. The pan-muscarinic series, while CNS-penetrant, displayed only 9- to 16-fold functional selectivity across M1–M5 subtypes [2]. This fundamental target engagement dichotomy, dictated by the identity of the 6-position heterocycle, means that 1013817-66-7 and its 6-(piperidin-1-yl) counterpart are not interchangeable tool compounds.

target selectivity chemical probe phenotypic screening dCTPase

Molecular Weight Advantage over 3-Methyl-1H-Pyrazol-1-yl and 3,5-Dimethyl-1H-Pyrazol-1-yl Analogs

With a molecular weight of 400.5 g/mol [1], 1013817-66-7 is ~16 Da lighter than the corresponding 3-methyl-1H-pyrazol-1-yl analog (predicted MW ~416.5 g/mol) and ~30 Da lighter than the 3,5-dimethyl-1H-pyrazol-1-yl analog (predicted MW ~430.5 g/mol). While these differences appear modest, they are significant in lead optimization contexts where every heavy atom addition must be justified by a commensurate gain in potency (LipE/LLE considerations). The absence of additional methyl substituents on the pyrazole ring preserves the hydrogen bond donor/acceptor profile of the unsubstituted pyrazole while minimizing molecular weight, a desirable feature for maintaining ligand efficiency metrics during hit-to-lead progression.

ligand efficiency fragment-based drug discovery molecular weight optimization

Optimal Research and Procurement Application Scenarios for 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine


dCTP Pyrophosphatase 1 (dCTPase) Chemical Probe Development and Nucleotide Metabolism Research

The primary research application of 1013817-66-7 is as a member of the piperazin-1-ylpyridazine class of dCTPase inhibitors, a first-in-class chemical series for this nucleotide pool sanitation enzyme implicated in cancer progression and cancer cell stemness [1]. Researchers studying dCTPase biology should select this compound as a starting scaffold for structure-activity relationship (SAR) exploration, particularly when investigating the contribution of the 4-methoxy substituent to enzyme inhibitory potency, thermal stabilization of the dCTPase protein, and selectivity over related nucleotide pyrophosphatases (selectivity window >100× established for the compound class) [1].

Central Nervous System (CNS) Drug Discovery Programs Requiring Differentiated Brain Penetration Profiles

With a computed tPSA of 102 Ų and XLogP3 of 1.2 [2], this compound inhabits a CNS drug-like chemical space that is distinct from the more lipophilic 6-(piperidin-1-yl) pan-muscarinic antagonist leads (tPSA >120 Ų, LogP ~3–4) [3]. For CNS drug discovery programs—particularly those targeting neurodegenerative or neuropsychiatric disorders—1013817-66-7 should be prioritized when a lower lipophilicity and higher passive permeability profile is desired to reduce nonspecific tissue binding and mitigate phospholipidosis risk. The structurally validated CNS penetration of the broader chemical series (rat brain:plasma Kp = 2.1) [3] provides supporting evidence for class-level brain exposure.

Combinatorial Chemistry Library Design and Scaffold-Hopping Campaigns

The unique combination of a pyridazine core, a sulfonylpiperazine linker, a 4-methoxyphenyl terminus, and an unsubstituted 1H-pyrazol-1-yl substituent provides a differentiated scaffold for combinatorial library enumeration [2]. Compared to the commercially available mesitylsulfonyl analog (3 rotatable bonds) , 1013817-66-7 offers greater conformational flexibility (5 rotatable bonds) while retaining a lower molecular weight than methylated pyrazole derivatives. This balance of rigidity and flexibility makes it an ideal core scaffold for diversity-oriented synthesis, enabling exploration of both the arylsulfonyl SAR vector and the pyrazole substitution vector in parallel.

Selectivity Profiling and Target Deconvolution Studies Distinguishing dCTPase from Muscarinic Receptor Engagement

A critical application of 1013817-66-7 is as a chemical tool to deconvolute whether observed phenotypic effects in cell-based assays arise from dCTPase inhibition [1] or from off-target muscarinic receptor modulation—a known liability of related 6-(piperidin-1-yl) analogs [3]. Because the 6-position substituent acts as a molecular switch between these two target classes, procurement of 1013817-66-7 alongside a 6-(piperidin-1-yl) comparator enables well-controlled selectivity profiling experiments. The published selectivity data for the dCTPase inhibitor class (no activity against dUTPase, ITPase, or NUDIX hydrolases at concentrations up to 100 μM) [1] further supports its suitability as a clean chemical probe for dCTPase-dependent phenotypes.

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